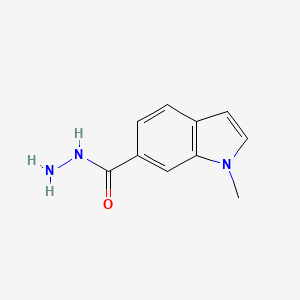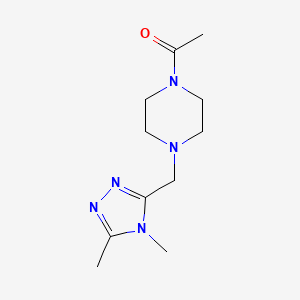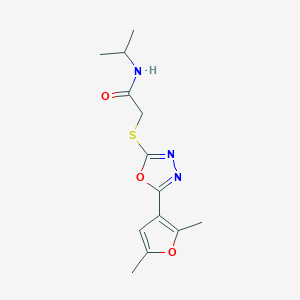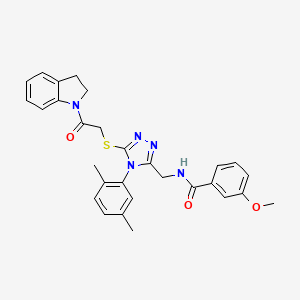
3-(4-Bromophenyl)-3-methylazetidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Bromophenyl)-3-methylazetidine, trifluoroacetic acid” is a chemical substance with a molecular weight of 340.14 . It is also known as 3-((4-bromophenyl)sulfinyl)pyrrolidine 2,2,2-trifluoroacetate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was studied for its biological activities . Another study reported the synthesis of ethyl 3-(4-bromophenyl)-6-(4-methoxyphenyl)-1-methyl-4-(methylthio)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H12BrN.C2HF3O2/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;3-2(4,5)1(6)7/h1-4,9,12H,5-7H2; (H,6,7) .Chemical Reactions Analysis
Trifluoroacetic acid-mediated cascade reactions involving nucleophilic substitution and Smiles rearrangement have been reported . Another study reported reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with primary amines .Aplicaciones Científicas De Investigación
- Suzuki–Miyaura Coupling : This reaction is a powerful tool for constructing carbon–carbon bonds. Researchers use it extensively to synthesize complex organic molecules, including pharmaceuticals. The trifluoroacetate salt of 3-(4-bromophenyl)-3-methylazetidine serves as a valuable building block in this context .
- Anticancer Drug Development : The compound’s structural features make it interesting for designing novel anticancer agents. Researchers explore its potential as a scaffold for developing targeted therapies .
Organic Synthesis and Medicinal Chemistry
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not available, similar compounds such as pyrazolines have been reported to exhibit various biological activities including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-3-methylazetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.C2HF3O2/c1-10(6-12-7-10)8-2-4-9(11)5-3-8;3-2(4,5)1(6)7/h2-5,12H,6-7H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTYPLWYOYXVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2636872.png)

![5-bromo-2-chloro-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2636874.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2636878.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)

